175010-18-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

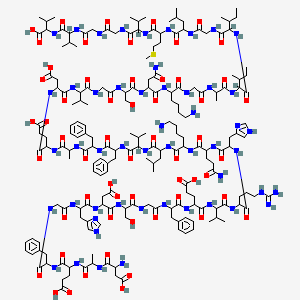

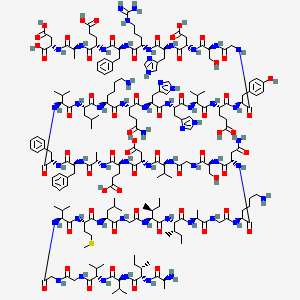

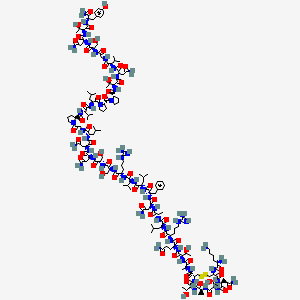

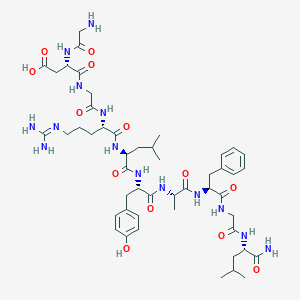

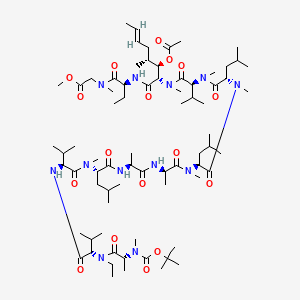

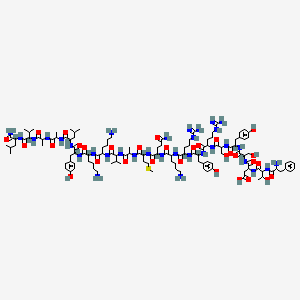

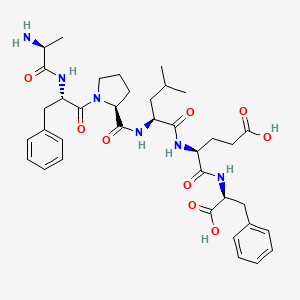

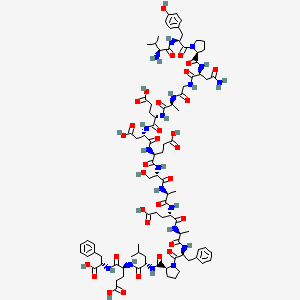

The compound with CAS number 175010-18-1 is known as (Gly22)-Amyloid β-Protein (1-40). It is a highly neurotoxic Aβ arctic mutant (E22G) that has been used to study the mechanism underlying of soluble and insoluble β-amyloid aggregation formation .

Molecular Structure Analysis

The molecular formula of this compound is C191H291N53O56S and it has a molecular weight of 4257.74 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Applications in Environmental and Ecotoxicology Research

Ecotoxicology and Environmental Monitoring

The use of advanced assays, like the Comet Assay, demonstrates the utility of specific compounds in assessing genetic toxicity in environmental monitoring. These assays are crucial for understanding the impact of environmental pollutants on genetic material across a range of organisms, from bacteria to mammals, indicating a compound's role in environmental health studies (de Lapuente et al., 2015).

Contributions to Biomedical and Health Research

Biomedical Research Innovations

In the realm of health and medicine, deep learning technologies present significant advancements, leveraging complex biomedical data to enhance healthcare outcomes. This underscores the potential of certain compounds in facilitating biomedical research, where they may play roles in model systems or as part of therapeutic investigations (Miotto et al., 2018).

Impact on Science Policy and Governance

Science Policy and Ethical Governance

The governance of dual-use research, where scientific findings could have both beneficial and harmful applications, is a critical area. It highlights the importance of ethical considerations in the application of scientific discoveries, including those related to specific compounds or technologies (Selgelid, 2009).

Advances in Scientific Methodologies

Statistical Analysis in Biology

The evolution of statistical methodologies in biological research, moving from data transformation to model reformation, reflects a broader trend in scientific inquiry. This shift emphasizes the importance of adopting advanced statistical models to analyze biological data, potentially including the analysis of data derived from compounds like “175010-18-1” (St-Pierre et al., 2018).

Educational Implications in Science

Science Education and Model Use

The role of models in science education, as tools for explaining, predicting, and understanding scientific phenomena, underscores the educational value of compounds used in scientific research. Such models facilitate the communication of complex scientific ideas, including those related to the applications of specific compounds (Oh & Oh, 2011).

Mechanism of Action

Target of Action

The compound 175010-18-1, also known as (Gly22)-Amyloid β-Protein (1-40), is a highly neurotoxic Aβ arctic mutant (E22G) that has been used to study the mechanism underlying of soluble and insoluble β-amyloid aggregation formation . Its primary target is the Amyloid-β .

Mode of Action

The compound interacts with its target, Amyloid-β, and induces aggregation. As wild-type Aβ, it preferably assembles in the presence of GM1 ganglioside . This interaction results in the formation of soluble and insoluble β-amyloid aggregates .

Biochemical Pathways

The compound affects the Amyloid-β pathway, leading to the formation of soluble and insoluble β-amyloid aggregates

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of soluble and insoluble β-amyloid aggregates . These aggregates are associated with neurotoxic effects .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '175010-18-1' involves a multi-step process that includes the coupling of two key intermediates.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-chloro-4-methoxybenzoic acid", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ { "Step 1": "The reaction of 4-bromo-2-fluoroaniline with 2-chloro-4-methoxybenzoic acid in the presence of DIPEA and DMF at room temperature for 24 hours to produce intermediate 1." }, { "Step 2": "The purification of intermediate 1 by column chromatography using ethyl acetate as the eluent." }, { "Step 3": "The reaction of intermediate 1 with TEA in methanol at reflux temperature for 1 hour to produce intermediate 2." }, { "Step 4": "The purification of intermediate 2 by column chromatography using ethyl acetate as the eluent." }, { "Step 5": "The reaction of intermediate 2 with NaOH in methanol at reflux temperature for 1 hour to produce the final compound '175010-18-1'." }, { "Step 6": "The purification of the final compound by column chromatography using ethyl acetate as the eluent." }, { "Step 7": "The final compound is dried over Na2SO4 and characterized by NMR and mass spectrometry." } ] } | |

| 175010-18-1 | |

Molecular Weight |

4257.8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.